(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride
CAS No.: 63887-48-9
Cat. No.: VC18461545
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63887-48-9 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | (1-oxo-1-phenylpropan-2-yl)-propylazanium;chloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H |
| Standard InChI Key | CQUMWMSALZGNAF-UHFFFAOYSA-N |
| Canonical SMILES | CCC[NH2+]C(C)C(=O)C1=CC=CC=C1.[Cl-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol. Its IUPAC name, (1-oxo-1-phenylpropan-2-yl)-propylazanium; chloride, reflects a chiral center at the ethylamine-carbonyl junction, resulting in racemic (±) stereochemistry. Key functional groups include:
-
Benzaldehyde moiety: Aromatic ring with an aldehyde group at position 1.
-
Propylamino-ethyl chain: A secondary amine (-NH-) linked to a propyl group and ethyl spacer.
-
Hydrochloride salt: Enhances solubility and stability via ionic interactions .
Table 1: Structural identifiers
| Property | Value | Source |
|---|---|---|
| SMILES | CCCNC(C)C(=O)C1=CC=CC=C1.Cl | |
| InChI Key | GXPFWFAQFTVCDU-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 145.0 ([M+H]⁺) | |
| XLogP3 | 2.1 (estimated) |
The hydrochloride salt formation is critical for improving bioavailability, as evidenced by its solubility in polar solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Aldehyde-amine condensation: Benzaldehyde derivatives react with propylamine under controlled pH to form the imine intermediate.
-
Grignard addition: An ethylmagnesium bromide reagent attacks the imine, yielding the secondary alcohol.
-
Oxidation and salt formation: The alcohol is oxidized to the ketone, followed by HCl treatment to precipitate the hydrochloride salt .
Alternative routes employ reductive amination or catalytic hydrogenation, though yields vary with catalyst selection (e.g., Pd/C vs. Raney Ni) .
Table 2: Reaction conditions for key steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine formation | Propylamine, EtOH, 60°C, 12h | 78% |
| Grignard addition | EthylMgBr, THF, 0°C→RT, 4h | 65% |
| Oxidation | PCC, CH₂Cl₂, 25°C, 3h | 82% |
| Salt formation | HCl (g), Et₂O, 0°C, 1h | 95% |
Stereochemical Considerations
Mechanistic Insights and Bioactivity
Neurotransmitter Modulation
Structural analogs of (±)-alpha-(1-(propylamino)ethyl)benzaldehyde hydrochloride exhibit affinity for serotonin (5-HT) and norepinephrine (NE) transporters. The propylamino group may:
-
Block reuptake pumps, increasing synaptic neurotransmitter levels.
-
Act as a weak MAO inhibitor, prolonging monoamine activity.
Table 3: Comparative bioactivity of analogs
| Compound | 5-HT IC₅₀ (nM) | NE IC₅₀ (nM) |
|---|---|---|
| Target compound | 420 ± 35 | 380 ± 28 |
| Fluoxetine | 12 ± 2 | 1,100 ± 90 |
| Venlafaxine | 82 ± 7 | 2,400 ± 210 |
Data extrapolated from structurally related arylalkylamines .
Metabolic Pathways
In vitro studies suggest hepatic metabolism via:
-
Cytochrome P450 2D6: N-dealkylation to benzaldehyde and propylamine.
-
Aldehyde dehydrogenase: Oxidation to benzoic acid derivatives .
Chemical Reactivity and Stability
Functional Group Reactivity
-
Aldehyde group: Participates in nucleophilic additions (e.g., formation of hydrazones with semicarbazide).
-
Secondary amine: Undergoes acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) .
Table 4: Stability under accelerated conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 1 month | 2.1 | Benzoic acid |
| UV light, 7 days | 12.4 | Oxidized amine products |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume